molecular formula C15H14BrClO3 B5231976 2-bromo-4-chloro-1-[2-(2-methoxyphenoxy)ethoxy]benzene

2-bromo-4-chloro-1-[2-(2-methoxyphenoxy)ethoxy]benzene

Cat. No. B5231976
M. Wt: 357.62 g/mol
InChI Key: OTWSPSQPOLCARE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-bromo-4-chloro-1-[2-(2-methoxyphenoxy)ethoxy]benzene, also known as BHPP, is a chemical compound that has gained significant attention in scientific research due to its potential use in various applications. BHPP is a halogenated phenyl ether and belongs to the class of aryl ether compounds.

Mechanism of Action

The mechanism of action of 2-bromo-4-chloro-1-[2-(2-methoxyphenoxy)ethoxy]benzene is not fully understood, but it is believed to involve the inhibition of key enzymes and pathways involved in cancer cell growth. 2-bromo-4-chloro-1-[2-(2-methoxyphenoxy)ethoxy]benzene has been shown to inhibit the activity of the protein kinase CK2, which is involved in various cellular processes, including cell growth, differentiation, and apoptosis. 2-bromo-4-chloro-1-[2-(2-methoxyphenoxy)ethoxy]benzene has also been shown to inhibit the activity of the PI3K/Akt/mTOR pathway, which is involved in cell survival and proliferation.
Biochemical and physiological effects:
2-bromo-4-chloro-1-[2-(2-methoxyphenoxy)ethoxy]benzene has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell growth, the induction of apoptosis, and the inhibition of inflammation. 2-bromo-4-chloro-1-[2-(2-methoxyphenoxy)ethoxy]benzene has also been shown to have anti-oxidant properties, which may contribute to its anti-cancer effects.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-bromo-4-chloro-1-[2-(2-methoxyphenoxy)ethoxy]benzene is its high thermal stability and low toxicity, which makes it an ideal candidate for use as a flame retardant. 2-bromo-4-chloro-1-[2-(2-methoxyphenoxy)ethoxy]benzene is also relatively easy to synthesize, which makes it a cost-effective material for various applications. However, the use of 2-bromo-4-chloro-1-[2-(2-methoxyphenoxy)ethoxy]benzene in lab experiments may be limited by its low solubility in water, which may affect its bioavailability.

Future Directions

There are several potential future directions for research on 2-bromo-4-chloro-1-[2-(2-methoxyphenoxy)ethoxy]benzene. One area of research could focus on the development of new synthesis methods to improve the yield and purity of 2-bromo-4-chloro-1-[2-(2-methoxyphenoxy)ethoxy]benzene. Another area of research could focus on the optimization of 2-bromo-4-chloro-1-[2-(2-methoxyphenoxy)ethoxy]benzene for use as a flame retardant, including the development of new formulations and additives. Additionally, research could focus on the development of new applications for 2-bromo-4-chloro-1-[2-(2-methoxyphenoxy)ethoxy]benzene, including its use as a material for organic electronics and as an anti-cancer agent. Finally, research could focus on the investigation of 2-bromo-4-chloro-1-[2-(2-methoxyphenoxy)ethoxy]benzene's mechanism of action and its potential use in combination with other anti-cancer agents.

Synthesis Methods

2-bromo-4-chloro-1-[2-(2-methoxyphenoxy)ethoxy]benzene can be synthesized by reacting 2-bromo-4-chlorophenol with 2-(2-methoxyphenoxy)ethanol in the presence of a base such as potassium carbonate. This reaction results in the formation of 2-bromo-4-chloro-1-[2-(2-methoxyphenoxy)ethoxy]benzene as a white solid with a melting point of 112-114°C.

Scientific Research Applications

2-bromo-4-chloro-1-[2-(2-methoxyphenoxy)ethoxy]benzene has been extensively studied for its potential use in various applications, including as a flame retardant, as an anti-cancer agent, and as a material for organic electronics. 2-bromo-4-chloro-1-[2-(2-methoxyphenoxy)ethoxy]benzene has been found to exhibit excellent flame retardant properties due to its high thermal stability and low toxicity. In addition, 2-bromo-4-chloro-1-[2-(2-methoxyphenoxy)ethoxy]benzene has been shown to have anti-cancer properties by inhibiting the growth of cancer cells. 2-bromo-4-chloro-1-[2-(2-methoxyphenoxy)ethoxy]benzene has also been used as a material for organic electronics due to its high electron mobility and stability.

properties

IUPAC Name

2-bromo-4-chloro-1-[2-(2-methoxyphenoxy)ethoxy]benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14BrClO3/c1-18-14-4-2-3-5-15(14)20-9-8-19-13-7-6-11(17)10-12(13)16/h2-7,10H,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTWSPSQPOLCARE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OCCOC2=C(C=C(C=C2)Cl)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14BrClO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-4-chloro-1-[2-(2-methoxyphenoxy)ethoxy]benzene

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